Oral Bioavailability – 65% Achieved in a Beyond-Rule-of-5 Heterobifunctional Degrader After Single-Atom Optimization from 9%
Tagarafdeg achieves 65% oral bioavailability, a notable value for a beyond-Rule-of-5 (bRo5) heterobifunctional degrader with molecular weight 958, topological polar surface area 241.5 Ų, and 3 hydrogen bond donors [1]. In the discovery campaign, a single-atom chemical modification boosted oral bioavailability from 9% in an earlier lead compound to 65% in tagarafdeg, despite an increase in polar surface area [2]. This level of oral exposure is exceptionally rare among PROTAC degraders; most research-grade BRAF PROTACs (e.g., SJF-0628, a VHL-based degrader) have no reported oral bioavailability and are restricted to in vitro or parenteral administration [3]. Approved BRAF inhibitors (vemurafenib, dabrafenib, encorafenib) also exhibit oral bioavailability, but tagarafdeg achieves this as a degrader with a fundamentally different, degradation-driven mechanism of action rather than kinase inhibition [1].
| Evidence Dimension | Oral bioavailability (F%) – fraction of orally administered dose reaching systemic circulation |
|---|---|
| Target Compound Data | Oral bioavailability = 65% (final optimized tagarafdeg molecule); molecular weight 958; TPSA 241.5 Ų |
| Comparator Or Baseline | Earlier lead compound in same chemical series: oral bioavailability = 9%; SJF-0628 (alternative BRAF PROTAC): no oral bioavailability reported |
| Quantified Difference | 7.2-fold improvement in oral bioavailability from lead (9%) to tagarafdeg (65%); qualitative differentiation from SJF-0628 (oral bioavailability not reported/not demonstrated) |
| Conditions | Medicinal chemistry optimization campaign; beyond-Rule-of-5 chemical space; oral dosing in preclinical species (specific species not disclosed in available sources) |
Why This Matters
Oral bioavailability is a prerequisite for in vivo efficacy studies using oral dosing and for translational research toward clinical development; tagarafdeg is one of very few orally bioavailable PROTAC degraders available for research procurement.
- [1] CFT1946 Ligand Page. IUPHAR/BPS Guide to Pharmacology. Ligand ID: 12623. Molecular weight: 958; TPSA: 241.5; HBD: 3. View Source
- [2] Breaching the CNS Firewall: How Did This Get Into the Brain? Drug Hunter. November 24, 2025. Single-atom change boosted oral bioavailability from 9% to 65% in tagarafdeg optimization. View Source
- [3] SJF-0628 Product Page. MedChemExpress. PROTAC RAF degrader; DC₅₀ values provided; no oral bioavailability data reported. View Source
